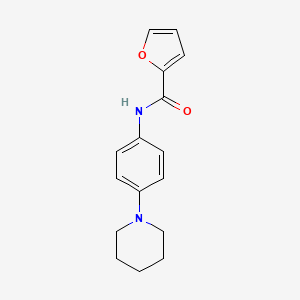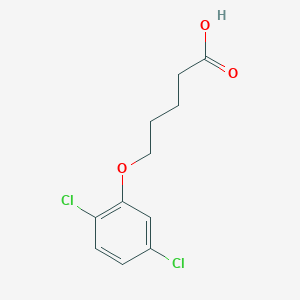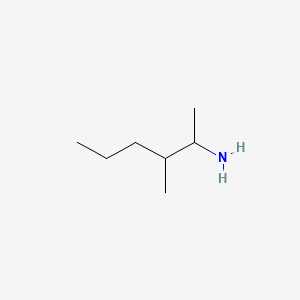
Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr ist ein Peptid, das aus zehn Aminosäuren besteht: Cystein, Glutamin, Asparaginsäure, Serin, Glutaminsäure, Threonin, Arginin, Threonin, Phenylalanin und Tyrosin.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:
Kopplung: Jede Aminosäure wird aktiviert und an die Harz-gebundene Peptidkette gekoppelt.
Entschützung: Schutzgruppen an den Aminosäuren werden entfernt, um die nächste Kopplungsreaktion zu ermöglichen.
Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.
Industrielle Produktionsverfahren
Die industrielle Produktion von Peptiden wie This compound erfolgt häufig mit automatisierten Peptidsynthesizern, die den SPPS-Prozess rationalisieren. Diese Maschinen können die Produktion im großen Maßstab bewältigen und so eine hohe Reinheit und Ausbeute des Endprodukts gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Cysteinrest kann Disulfidbrücken bilden.
Reduktion: Disulfidbrücken können zu freien Thiolgruppen reduziert werden.
Substitution: Aminosäurereste können modifiziert oder substituiert werden, um die Eigenschaften des Peptids zu verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Iod können zur Oxidation von Cysteinresten verwendet werden.
Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol können Disulfidbrücken reduzieren.
Substitution: Spezielle Reagenzien wie N-Hydroxysuccinimid (NHS)-Ester können zur Aminosäure-Substitution verwendet werden.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen sind modifizierte Peptide mit veränderten strukturellen oder funktionellen Eigenschaften, wie z. B. erhöhte Stabilität oder verbesserte biologische Aktivität .
Wissenschaftliche Forschungsanwendungen
Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr: hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und -modifizierungsverfahren verwendet.
Biologie: Wird auf seine Rolle bei Protein-Protein-Wechselwirkungen und zellulären Signalwegen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich der Medikamentenverabreichung und als Biomarker für bestimmte Krankheiten.
Wirkmechanismus
Der Wirkmechanismus von This compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Das Peptid kann an Zelloberflächenrezeptoren binden und so intrazelluläre Signalkaskaden auslösen, die verschiedene Zellfunktionen regulieren. Das Vorhandensein von Aminosäuren wie Arginin und Tyrosin trägt zu seiner Bindungsaffinität und Spezifität bei .
Wirkmechanismus
The mechanism of action of Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr involves its interaction with specific molecular targets and pathways. The peptide can bind to cell surface receptors, triggering intracellular signaling cascades that regulate various cellular functions. The presence of amino acids like arginine and tyrosine contributes to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe: Ein kürzeres Peptid, dem das terminale Tyrosin fehlt.
Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr-Lys: Ein erweitertes Peptid mit einem zusätzlichen Lysinrest.
Einzigartigkeit
This compound: ist aufgrund seiner spezifischen Sequenz einzigartig, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Das Vorhandensein von Cystein ermöglicht die Bildung von Disulfidbrücken, während die Kombination von hydrophilen und hydrophoben Resten zu seiner Vielseitigkeit in verschiedenen Anwendungen beiträgt .
Eigenschaften
IUPAC Name |
4-[[2-[[2-[[5-amino-2-[(2-amino-3-sulfanylpropanoyl)amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H76N14O20S/c1-24(68)40(66-45(79)32(15-17-38(72)73)59-48(82)36(22-67)64-47(81)34(21-39(74)75)61-43(77)31(14-16-37(54)71)58-42(76)29(53)23-87)49(83)60-30(9-6-18-57-52(55)56)44(78)65-41(25(2)69)50(84)62-33(19-26-7-4-3-5-8-26)46(80)63-35(51(85)86)20-27-10-12-28(70)13-11-27/h3-5,7-8,10-13,24-25,29-36,40-41,67-70,87H,6,9,14-23,53H2,1-2H3,(H2,54,71)(H,58,76)(H,59,82)(H,60,83)(H,61,77)(H,62,84)(H,63,80)(H,64,81)(H,65,78)(H,66,79)(H,72,73)(H,74,75)(H,85,86)(H4,55,56,57) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDYPQVEKZEDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CS)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H76N14O20S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1249.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1'-biphenyl]-4-yloxy}propan-2-ol](/img/structure/B12115287.png)
![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12115296.png)
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12115299.png)
![[5-(Aminomethyl)-2-methoxyphenyl]acetic acid](/img/structure/B12115307.png)

![3-(1-Hydroxyethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12115315.png)

![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol](/img/structure/B12115326.png)
![6-[3-(4-tert-butylphenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12115337.png)
![3,4-dichlorophenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12115346.png)

![[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine](/img/structure/B12115364.png)


